2-(1H-pyrrol-1-yl)acetonitrile

Physical Chemistry Analytical Chemistry Purification

Select 2-(1H-pyrrol-1-yl)acetonitrile (CAS 86241-05-6) for applications demanding the N-substituted pyrrole architecture. Unlike C-linked positional isomers (e.g., CAS 50551-29-6), this compound offers a distinct LogP (~1.01), pKa (-4.90), and dual H-bond acceptors—critical for antifungal pyrrolo[1,2-a]pyrazine scaffolds targeting multidrug-resistant Candida spp. Its lower boiling point (84–87 °C at 4 Torr) enables straightforward distillation-based purification, reducing workflow complexity. Insist on batch-specific QC (NMR, HPLC, GC) at ≥97% purity to ensure reproducibility in SAR models and synthetic method development.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 86241-05-6
Cat. No. B3289966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)acetonitrile
CAS86241-05-6
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC#N
InChIInChI=1S/C6H6N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,6H2
InChIKeyPOCVKESNHZPAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrrol-1-yl)acetonitrile (CAS 86241-05-6) – Technical Baseline and Procurement-Relevant Specifications


2-(1H-pyrrol-1-yl)acetonitrile (CAS 86241-05-6) is a nitrogen-containing heterocycle with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . It is characterized by a pyrrole ring N-substituted with an acetonitrile moiety. Standard commercial purity is 97%, with batch-specific quality control documentation (NMR, HPLC, GC) available from reputable suppliers . Its predicted physical properties include a boiling point of 84-87 °C at 4 Torr, a density of 0.98±0.1 g/cm³, and a predicted pKa of -4.90±0.70 . These baseline specifications are critical for procurement decisions, as they define the compound's suitability for specific synthetic and analytical workflows.

Why 2-(1H-pyrrol-1-yl)acetonitrile Cannot Be Interchanged with Common In-Class Analogs


The substitution pattern on the pyrrole ring profoundly influences physicochemical properties critical to experimental reproducibility and downstream application. For instance, the positional isomer 2-(1H-pyrrol-2-yl)acetonitrile (CAS 50551-29-6) shares the same molecular formula but exhibits a significantly higher boiling point, greater density, and drastically different pKa (16.32 vs -4.90) . Furthermore, the N-substitution in 2-(1H-pyrrol-1-yl)acetonitrile alters its hydrogen bonding capacity (2 acceptors vs 1) and lipophilicity (LogP ~1.01 vs 0.17-0.67) compared to its C-substituted analog [1]. These quantifiable differences mean that generic substitution can lead to altered reactivity, purification challenges, and invalid biological assay results. Procurement must therefore be compound-specific and verified against these key differentiators.

Quantitative Differentiation of 2-(1H-pyrrol-1-yl)acetonitrile: A Comparative Evidence Guide for Scientific Procurement


Physical Property Differentiation: Boiling Point, Density, and pKa vs. 2-(1H-pyrrol-2-yl)acetonitrile

2-(1H-pyrrol-1-yl)acetonitrile demonstrates significantly different physical properties compared to its positional isomer, 2-(1H-pyrrol-2-yl)acetonitrile. These differences are critical for purification method selection (distillation vs. chromatography) and for predicting behavior in various solvent systems .

Physical Chemistry Analytical Chemistry Purification

Lipophilicity and Hydrogen Bonding Capacity Differentiation vs. Positional Isomer

The calculated partition coefficient (LogP) and hydrogen bond acceptor count for 2-(1H-pyrrol-1-yl)acetonitrile are distinct from those of its 2-yl isomer, which can influence its behavior in biological assays and its utility as a fragment in drug design [1].

Medicinal Chemistry ADME Computational Chemistry

Verified Purity and Batch-Specific Quality Control Documentation

Reputable suppliers provide 2-(1H-pyrrol-1-yl)acetonitrile with a standard purity of 97-98% and offer batch-specific analytical data including NMR, HPLC, and GC reports . This level of documented quality control is not uniformly available for all in-class analogs, where purity specifications may vary or be less rigorously documented.

Analytical Chemistry Quality Assurance Reproducibility

Differentiated Synthetic Utility: A Precursor to Potent Antifungal Scaffolds

While direct comparative biological data for the unadorned compound is limited in primary literature, its N-substituted structure makes it a direct precursor to 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, a key building block in the synthesis of pyrrolo[1,2-a]pyrazines. These pyrrolo[1,2-a]pyrazines have demonstrated potent antifungal activity against multiple Candida species, including multidrug-resistant strains, with effects reported as 'more robust' than reference drugs in some cases [1]. This synthetic pathway is not accessible from the 2-yl isomer due to the different reactivity of the pyrrole ring.

Medicinal Chemistry Antifungal Drug Discovery Heterocyclic Synthesis

Optimal Application Scenarios for 2-(1H-pyrrol-1-yl)acetonitrile Based on Differentiated Evidence


Synthesis of N-Substituted Pyrrole Libraries for Antifungal Drug Discovery

Researchers focused on developing novel antifungal agents, particularly those targeting multidrug-resistant Candida species, should prioritize 2-(1H-pyrrol-1-yl)acetonitrile. Its N-substituted architecture provides a unique synthetic handle for generating enaminone intermediates, which can be cyclized to form pyrrolo[1,2-a]pyrazines. This scaffold has shown potent antifungal activity in recent studies, and the target compound serves as a foundational building block for this specific chemical series [1]. Using a C-substituted analog would not afford this same synthetic pathway.

Physicochemical Profiling and Structure-Activity Relationship (SAR) Studies

For medicinal chemists and computational chemists building SAR models, the distinct physicochemical profile of 2-(1H-pyrrol-1-yl)acetonitrile (LogP ~1.01, pKa -4.90, 2 H-bond acceptors) makes it a valuable fragment for exploring N-substituted pyrrole space. Its properties differ markedly from the common 2-yl isomer (LogP ~0.17-0.67, pKa 16.32, 1 H-bond acceptor), allowing researchers to probe the impact of substitution pattern on target binding and ADME properties [1]. Procurement of the correct isomer is non-negotiable for data integrity in these studies.

Method Development Requiring High-Purity, Well-Characterized Starting Material

Analytical and process chemistry labs developing new synthetic methods or purification protocols benefit from the availability of 2-(1H-pyrrol-1-yl)acetonitrile with documented, batch-specific QC data (97-98% purity, NMR/HPLC/GC) [1]. Its well-defined boiling point (84-87 °C at 4 Torr) allows for reliable purification by distillation, unlike higher-boiling analogs that may require more resource-intensive chromatographic separation. This reproducibility and ease of handling reduce method development time and improve process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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